![molecular formula C36H33N B14293142 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole CAS No. 112546-81-3](/img/structure/B14293142.png)
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzo[a]carbazole family, characterized by a fused polycyclic aromatic structure, which imparts significant stability and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole typically involves a multi-step process:
Formation of the Carbazole Core: The initial step involves the synthesis of the benzo[a]carbazole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group is introduced via alkylation reactions. This step often employs hexyl halides in the presence of a strong base such as sodium hydride.
Addition of the Diphenylethenyl Group: The final step involves the addition of the diphenylethenyl group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, this compound’s structural analogs are explored for their potential as DNA intercalators, which can be useful in studying DNA-protein interactions and developing anticancer drugs.
Medicine
In medicine, derivatives of benzo[a]carbazole are investigated for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound is explored for its use in organic photovoltaic cells and other electronic devices due to its stable and efficient charge transport properties.
Mecanismo De Acción
The mechanism by which 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole exerts its effects involves its interaction with molecular targets such as DNA or proteins. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes. Additionally, its electronic properties enable efficient charge transport, making it useful in electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,2-Diphenylethenyl)-11-butyl-11H-benzo[a]carbazole
- 5-(2,2-Diphenylethenyl)-11-methyl-11H-benzo[a]carbazole
Uniqueness
Compared to its analogs, 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole exhibits unique properties due to the hexyl group’s influence on solubility and electronic characteristics. This makes it particularly suitable for applications requiring specific solubility and electronic properties, such as in organic electronics and photovoltaic devices.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
Número CAS |
112546-81-3 |
|---|---|
Fórmula molecular |
C36H33N |
Peso molecular |
479.7 g/mol |
Nombre IUPAC |
5-(2,2-diphenylethenyl)-11-hexylbenzo[a]carbazole |
InChI |
InChI=1S/C36H33N/c1-2-3-4-15-24-37-35-23-14-13-21-31(35)34-26-29(30-20-11-12-22-32(30)36(34)37)25-33(27-16-7-5-8-17-27)28-18-9-6-10-19-28/h5-14,16-23,25-26H,2-4,15,24H2,1H3 |
Clave InChI |
JOQZNCJFABEIST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


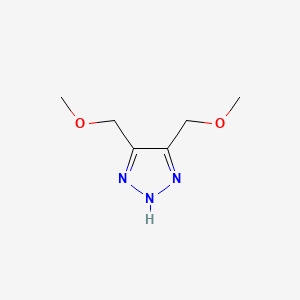
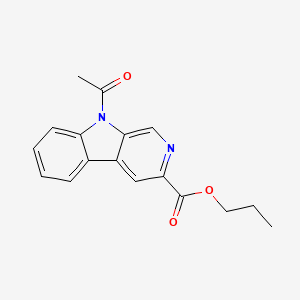

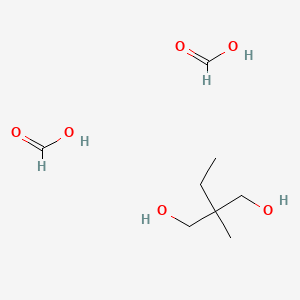
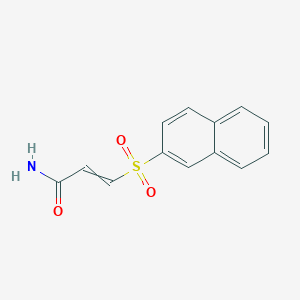
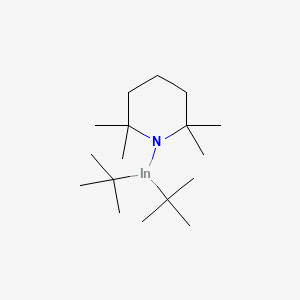
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)


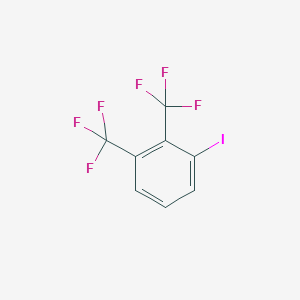



![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
